N-(4-bromophenyl)morpholine-4-sulfonamide
Description
The Sulfonamide Moiety
The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (-SO₂NH-), is a cornerstone of medicinal chemistry. frontiersrj.com Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections. wikipedia.orgajchem-b.com Their antibacterial mechanism of action involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. wikipedia.orgnih.gov Since humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. wikipedia.org
Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, making them a "privileged scaffold" in drug discovery. nih.govresearchgate.net This functional group is present in drugs used for various therapeutic purposes, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), anti-inflammatory agents (e.g., celecoxib), and hypoglycemic agents (sulfonylureas). wikipedia.orgajchem-b.com The versatility of the sulfonamide group stems from its ability to act as a stable, well-tolerated structural unit that can be readily synthesized and modified. researchgate.netchemsociety.org.ng
The Morpholine (B109124) Ring
Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. chemsociety.org.ng This scaffold is frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net The inclusion of a morpholine ring can enhance the aqueous solubility and metabolic stability of a compound, which are desirable pharmacokinetic properties. nih.govresearchgate.net
In drug design, the morpholine moiety can serve several roles. It can act as a scaffold to correctly orient other functional groups for optimal interaction with a biological target, or it can directly participate in binding to the target. acs.org Its well-balanced lipophilic-hydrophilic nature and conformational flexibility make it particularly useful in the development of drugs targeting the central nervous system. researchgate.netacs.org The morpholine ring is a component of numerous drugs with diverse therapeutic applications, including anticancer agents, antidepressants, and antihypertensives. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)12-17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUCQSRFYMZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Significance of the Bromophenyl Moiety in Chemical Biology and Medicinal Chemistry
The presence of a bromine atom on the phenyl ring (the bromophenyl moiety) is a critical feature of N-(4-bromophenyl)morpholine-4-sulfonamide, imparting specific properties that are highly relevant in medicinal chemistry.
Halogen atoms, including bromine, are often strategically introduced into drug candidates to modulate their biological activity and pharmacokinetic profiles. ump.edu.plump.edu.pl The introduction of bromine can increase a compound's lipophilicity, which may enhance its ability to cross biological membranes. mdpi.com
A key aspect of the bromophenyl moiety's significance is its ability to participate in "halogen bonding." This is a non-covalent interaction where the electropositive region on the surface of the halogen atom, known as a "sigma-hole," interacts with an electron-rich atom like oxygen or nitrogen. ump.edu.plump.edu.pl These interactions can be crucial for the binding of a drug to its protein target, potentially increasing its potency and selectivity. ump.edu.pl The incorporation of a bromine atom has been shown to improve the affinity of compounds for their biological targets in various studies. acs.org Furthermore, "bromination" can have a beneficial effect on the metabolism of a drug, potentially increasing its duration of action. ump.edu.plump.edu.pl
Overview of Current Academic Research Trajectories for the Compound Class
Specific Synthetic Strategies for this compound and Structural Analogues
The synthesis of the target compound, this compound, requires the specific and controlled assembly of its three core components: the morpholine ring, the sulfonyl group, and the 4-bromophenyl moiety.
The morpholine heterocycle is a common structural feature in many biologically active compounds. Its incorporation into a sulfonamide framework can be achieved through several reliable synthetic routes.
A direct and common method involves the reaction of morpholine with an appropriately substituted benzenesulfonyl chloride. ontosight.aichemsociety.org.ng This reaction is a specific example of the general sulfonylation of amines, where the secondary amine, morpholine, acts as the nucleophile. chemsociety.org.ng The synthesis is often performed in a solvent like anhydrous acetone (B3395972) in the presence of a base like pyridine. chemsociety.org.ng An alternative approach utilizes N-silylated amines, such as N-(trimethylsilyl)morpholine, which react efficiently with various sulfonyl chlorides to produce the corresponding sulfonamides in quantitative yields, often without the need for an additional base or solvent. nih.gov More complex strategies can also involve the de novo synthesis of the morpholine ring from acyclic precursors like 1,2-amino alcohols. organic-chemistry.org
| Morpholine Source | Sulfonylating Agent | Conditions | Product Type | Reference |
| Morpholine | p-Bromobenzenesulfonyl chloride | Base | 4-((p-Bromophenyl)sulfonyl)morpholine | ontosight.ai |
| Morpholine | Benzenesulfonyl chloride | Acetone, Pyridine | 4-(Phenylsulfonyl)morpholine | chemsociety.org.ng |
| N-(trimethylsilyl)morpholine | Aromatic/Aliphatic Sulfonyl Chlorides | Acetonitrile, Reflux | Morpholine Sulfonamides | nih.gov |
This table illustrates common methods for incorporating the morpholine moiety.
The 4-bromophenyl group is a key structural element that is typically introduced using a starting material already bearing this functionality. The choice of precursor dictates which part of the final molecule it will constitute.
One of the most prevalent strategies is to use 4-bromobenzenesulfonyl chloride as the electrophile. ontosight.ai Its reaction with an amine, such as morpholine, directly installs the 4-bromophenylsulfonyl unit onto the nitrogen atom. ontosight.ai Conversely, 4-bromoaniline can be used as the nucleophilic amine component, which upon reaction with a sulfonyl chloride (e.g., morpholine-4-sulfonyl chloride), forms the desired N-(4-bromophenyl) linkage. The synthesis of related intermediates, such as bis(4-bromophenyl) sulfone, provides another entry point for incorporating this moiety into more complex structures. google.com These precursors are fundamental building blocks for creating a library of 4-bromophenyl-containing sulfonamide analogues. mdpi.com
It is important to note that the structure of this compound contains a sulfamide (B24259) functional group (a central SO₂ group bonded to two nitrogen atoms), which is distinct from a sulfonamide (a central SO₂ group bonded to one carbon and one nitrogen atom). The synthesis of sulfamides often requires a multi-step approach.
A common pathway involves the initial formation of a sulfamoyl chloride intermediate. For instance, morpholine can be reacted with sulfuryl chloride (SO₂Cl₂) to generate morpholine-4-sulfonyl chloride. This reactive intermediate is then coupled with an amine, such as 4-bromoaniline, in a subsequent step to furnish the final unsymmetrically substituted sulfamide.
Alternative and more modern methods utilize sulfur dioxide surrogates. The bench-stable complex DABSO (from 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide) can react with anilines in the presence of iodine to form sulfamides. organic-chemistry.org Another advanced strategy involves the activation of a primary sulfonamide to its corresponding sulfonyl chloride using a reagent like a pyrylium (B1242799) salt (Pyry-BF₄). nih.gov This in situ-generated sulfonyl chloride can then react with a wide variety of nucleophiles, including amines, to form complex sulfonamides and sulfamides in a late-stage functionalization approach. nih.gov
Advanced Synthetic Techniques and Reaction Optimization
The development of novel therapeutic agents often relies on the synthesis of hybrid molecules, which combine different pharmacophores to enhance biological activity or target multiple pathways. The N-(4-bromophenyl)sulfonamide scaffold serves as a versatile foundation for such synthetic endeavors.
Hybrid Compound Synthesis Approaches
The synthesis of hybrid compounds incorporating the (4-bromophenyl)sulfonyl moiety involves diverse and sophisticated chemical reactions to link this core to other biologically active molecules, such as amino acids or heterocyclic systems.
One prominent approach involves the N-acylation of amino acids. For instance, researchers have successfully synthesized derivatives by reacting L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com This Schotten-Baumann-type reaction creates a new molecule that integrates the sulfonamide structure with an amino acid residue, a common building block in many biological processes. mdpi.com
Another advanced technique is S-alkylation, which is used to create novel heterocyclic hybrids. An example of this is the synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. mdpi.com This multi-step process begins with the S-alkylation of a triazole-thiol compound with 2-bromo-1-phenylethanone, followed by the reduction of the resulting ketone to form the final secondary alcohol. mdpi.com This method effectively joins the 4-bromophenyl group, via a triazole linker, to another functional chemical entity. mdpi.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for creating complex analogues. This method has been employed to arylate N-(4-bromophenyl)furan-2-carboxamide, linking various aryl groups to the core structure. nih.gov The reaction typically utilizes a palladium catalyst like triphenylphosphine (B44618) palladium and a base to facilitate the formation of new carbon-carbon bonds, yielding a diverse library of hybrid compounds. nih.gov These synthetic strategies are crucial for developing new chemical entities with potentially enhanced biological properties.
Spectroscopic Techniques for Structural Elucidation
The confirmation of the chemical structure of newly synthesized compounds like this compound and its analogues is paramount. A suite of spectroscopic techniques is employed to provide a comprehensive characterization of these molecules. The synthesis of related compounds has been confirmed using methods including elemental analysis, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the spectra would exhibit characteristic signals corresponding to the distinct parts of the molecule: the p-substituted bromophenyl ring and the morpholine ring.
The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 4-bromophenyl group, typically appearing as two distinct doublets in the downfield region (around 7.0-8.0 ppm). The protons of the morpholine ring would produce signals in the upfield region, generally as multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. mdpi.comresearchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. This includes the carbon atoms of the aromatic ring (with the carbon attached to the bromine atom being significantly shielded) and the carbon atoms of the morpholine ring. researchgate.net
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Signal Pattern | Assignment |
| ¹H | ~ 7.5 - 7.7 | Doublet | Aromatic protons ortho to SO₂ |
| ¹H | ~ 7.1 - 7.3 | Doublet | Aromatic protons ortho to Br |
| ¹H | ~ 3.6 - 3.8 | Triplet/Multiplet | Morpholine CH₂ next to O |
| ¹H | ~ 3.0 - 3.2 | Triplet/Multiplet | Morpholine CH₂ next to N |
| ¹³C | ~ 135 - 140 | Singlet | Aromatic C attached to SO₂ |
| ¹³C | ~ 132 | Singlet | Aromatic CH ortho to Br |
| ¹³C | ~ 122 | Singlet | Aromatic CH ortho to SO₂ |
| ¹³C | ~ 120 | Singlet | Aromatic C attached to Br |
| ¹³C | ~ 66 | Singlet | Morpholine CH₂ next to O |
| ¹³C | ~ 46 | Singlet | Morpholine CH₂ next to N |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ontosight.ai For this compound and its derivatives, the IR spectrum provides key vibrational data confirming the presence of the sulfonamide and other structural features. mdpi.commdpi.com
Key absorption bands would include strong, characteristic peaks for the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. Other important signals include those for the C-N stretching of the morpholine ring, the S-N stretching of the sulfonamide linkage, and various vibrations associated with the aromatic ring. researchgate.net
Table 2: Characteristic IR Absorption Bands for Sulfonamide Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 - 1320 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1170 - 1150 |
| Aromatic C=C | Stretch | ~1620 - 1580 |
| C-N | Stretch | ~1220 |
| S-N | Stretch | ~970 - 940 |
| C-H (Aromatic) | Stretch | ~3100 - 3000 |
| C-H (Aliphatic) | Stretch | ~2950 - 2850 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai For this compound, which has a molecular formula of C₁₀H₁₃BrN₂O₃S, the expected molecular weight is approximately 321.19 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, often to four or more decimal places, which helps to validate the molecular formula. mdpi.com
The mass spectrum also provides information about the molecule's structure through its fragmentation pattern. For related N-aryl sulfonamides, fragmentation often involves the cleavage of the S-N bond, leading to characteristic fragment ions corresponding to the aryl and sulfonamide portions of the molecule. researchgate.net The presence of bromine is also easily identified due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a pair of peaks (M+ and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. mdpi.commdpi.com A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and empirical formula. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₃BrN₂O₃S)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 37.40% |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 4.09% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 24.88% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 8.73% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 14.95% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 9.99% |
| Total | 321.22 | 100.00% |
The Sulfonamide Group as a Versatile Pharmacophore in Drug Discovery
The sulfonamide functional group (-S(=O)₂-NR₂), a cornerstone in medicinal chemistry, has been integral to drug discovery since the advent of sulfa drugs. researchgate.netajchem-b.com It is recognized as a versatile pharmacophore due to its ability to engage in various biological activities and its presence in numerous therapeutic agents. nih.govrsc.org The initial breakthrough of sulfonamides as antimicrobial agents paved the way for their exploration in a multitude of therapeutic areas. researchgate.netajchem-b.com
The chemical properties of the sulfonamide group, including its tetrahedral geometry and the capacity of its components to act as hydrogen bond donors and acceptors, allow it to mimic other functional groups, such as the carboxylic acid group, and to form stable interactions with biological targets. researchgate.net This versatility has led to the development of sulfonamide-containing drugs with a wide range of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, antiviral, diuretic, and hypoglycemic properties. ajchem-b.comnih.gov The group's prevalence in FDA-approved drugs underscores its significance and sustained importance in pharmaceutical research. nih.gov
| FDA-Approved Sulfonamide Drug | Therapeutic Application | Mechanism of Action (Simplified) |
|---|---|---|
| Sulfamethoxazole | Antibacterial | Inhibits dihydropteroate (B1496061) synthase, blocking folic acid synthesis in bacteria. |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor, reducing inflammation and pain. acs.org |
| Acetazolamide | Diuretic, Anti-glaucoma | Inhibits carbonic anhydrase, leading to diuretic and pressure-reducing effects. researchgate.net |
| Glibenclamide | Antidiabetic | Stimulates insulin (B600854) release from pancreatic β-cells. |
| Darunavir | Antiviral (HIV) | Inhibits HIV-1 protease, preventing viral maturation. |
| Pazopanib | Anticancer | Tyrosine kinase inhibitor, disrupting signaling pathways in cancer progression. researchgate.net |
The Morpholine Ring as a Key Scaffold in Bioactive Molecules
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a frequently incorporated scaffold in medicinal chemistry. nih.govnih.gov Its presence is noted in a vast number of approved drugs and experimental bioactive molecules, highlighting its value to drug designers. nih.govresearchgate.net The utility of the morpholine ring stems from its favorable physicochemical, metabolic, and biological properties, as well as the relative ease of its synthesis and incorporation into larger molecules. sci-hub.se
This versatile scaffold can act as an integral part of a pharmacophore, directly contributing to binding at a molecular target, or it can serve to bestow desirable drug-like properties and improve the pharmacokinetic profile of a compound. nih.govsci-hub.se
The incorporation of a morpholine ring into a drug candidate offers several strategic advantages. nih.gov Its unique structure provides a well-balanced hydrophilic-lipophilic profile, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. sci-hub.senih.gov The nitrogen atom in the ring is weakly basic, which can enhance aqueous solubility and permeability across biological membranes. acs.org Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating key interactions with biological targets like enzymes and receptors. acs.org From a metabolic standpoint, the morpholine ring is generally stable and can improve a molecule's bioavailability and clearance profile. nih.govacs.org
| Advantage | Description | Impact on Drug Design |
|---|---|---|
| Improved Solubility | The weakly basic nitrogen and polar ether oxygen enhance aqueous solubility. acs.org | Facilitates formulation and improves absorption. |
| Enhanced Permeability | The balanced lipophilic-hydrophilic nature aids in crossing biological membranes. sci-hub.senih.gov | Crucial for reaching the target site, especially in CNS drugs. acs.org |
| Metabolic Stability | The ring is often resistant to metabolic degradation, leading to an optimal clearance profile. nih.govacs.org | Increases bioavailability and prolongs the duration of action. |
| Hydrogen Bonding Capacity | The oxygen atom can form hydrogen bonds with target proteins. acs.org | Contributes to binding affinity and potency. |
| Versatile Synthetic Handle | The morpholine ring is readily accessible and can be easily incorporated or modified. nih.govsci-hub.se | Allows for straightforward synthesis of analog libraries for structure-activity relationship (SAR) studies. |
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. nih.gov The morpholine ring is widely recognized as such a structure. nih.govresearchgate.net This classification is justified by its ubiquitous presence in a diverse array of pharmacologically active compounds that span a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents. researchgate.netjchemrev.com The ability of the morpholine scaffold to serve as a versatile template for discovering new ligands for various receptors and enzymes solidifies its status as a privileged element in drug design. nih.govsci-hub.se
| Property Influenced by 4-Bromophenyl Moiety | Effect | Rationale in Drug Design |
|---|---|---|
| Lipophilicity | Increases the molecule's oil/water partition coefficient (LogP). | To enhance membrane permeability and influence distribution in the body. |
| Halogen Bonding | The bromine atom can act as a halogen bond donor to interact with electron-rich atoms on a biological target. | To increase binding affinity and selectivity for the target protein. |
| Steric Bulk | The bromine atom adds size to the phenyl ring. | To optimize the fit within the target's binding site and potentially displace water molecules. |
| Metabolic Stability | The C-Br bond can block sites of potential metabolism on the phenyl ring. | To prevent metabolic degradation and prolong the drug's half-life. |
Molecular Hybridization and Multifunctional Drug Design Concepts
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single new chemical entity. eurekaselect.comresearchgate.net The goal of this approach is to create a hybrid molecule with an improved affinity, efficacy, and selectivity profile compared to the individual parent components. eurekaselect.comhilarispublisher.com This strategy is particularly valuable for developing multifunctional drugs that can interact with multiple biological targets simultaneously, which is a promising approach for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govbenthamscience.comnih.gov
The structure of this compound can be viewed through the lens of molecular hybridization. It covalently links three key moieties:
The Sulfonamide Pharmacophore : Known for a wide array of biological activities. nih.gov
The Morpholine Ring : A privileged structure that improves pharmacokinetic properties. nih.gov
The 4-Bromophenyl Group : A moiety used to modulate lipophilicity and binding interactions.
By combining these fragments, the resulting hybrid molecule is designed to possess a unique biological profile that arises from the synergistic contribution of its constituent parts. This approach aims to achieve a desired therapeutic effect, potentially with dual or multiple modes of action. eurekaselect.com
Application of Computational Tools in Rational Drug Design (Pre-SAR/QSAR Focus)
In the early stages of drug discovery, before extensive structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) studies are conducted, computational tools play a pivotal role in streamlining the design process. nih.govsysrevpharm.org These in silico methods allow medicinal chemists to predict how a molecule like this compound might interact with a biological target, thereby guiding its synthesis and optimization. patsnap.comwiley.com
Key pre-SAR/QSAR computational techniques include:
Molecular Modeling : This involves creating three-dimensional representations of the drug candidate and its target protein. patsnap.com It allows researchers to visualize potential binding sites and modes of interaction.
Virtual Screening : Large databases of chemical compounds can be computationally screened against a target's structure to identify potential "hits" that are likely to bind. patsnap.comopenmedicinalchemistryjournal.com This is a much faster and more cost-effective approach than traditional high-throughput screening. mdpi.com
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. patsnap.comopenmedicinalchemistryjournal.com Docking simulations can estimate the binding affinity and help to prioritize compounds for synthesis and biological testing. patsnap.com
These computational approaches help to rationalize the design of new molecules, reduce the number of compounds that need to be synthesized, and ultimately accelerate the journey from a lead compound to a viable drug candidate. nih.govtandfonline.com
| Computational Tool/Technique | Application in Early Drug Design | Purpose |
|---|---|---|
| Homology Modeling | Predicting the 3D structure of a target protein when no experimental structure is available. patsnap.com | To create a structural model for subsequent structure-based design. |
| Virtual High-Throughput Screening (vHTS) | Screening large libraries of virtual compounds against a target. nih.gov | To identify novel hit compounds for further investigation. |
| Molecular Docking | Predicting the binding pose and affinity of a ligand to its target. patsnap.comopenmedicinalchemistryjournal.com | To understand key interactions and prioritize potential drug candidates. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms in a ligand-target complex over time. patsnap.commdpi.com | To assess the stability of the binding pose and understand the dynamic nature of the interaction. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of N 4 Bromophenyl Morpholine 4 Sulfonamide Derivatives
Influence of Substituents on the 4-Bromophenyl Moiety
The 4-bromophenyl group serves as a critical recognition element for the biological targets of these sulfonamide derivatives. Alterations to this aromatic ring, particularly the nature and position of its substituents, can profoundly impact the compound's interaction with target proteins.
The presence and identity of a halogen atom at the para-position of the phenyl ring are significant determinants of biological activity. In many classes of bioactive molecules, halogens like bromine and chlorine are introduced to modulate lipophilicity and electronic character, which in turn affects cell permeability and binding affinity.
Research on related N-arylsulfonamides has shown that halogen substitution on the aromatic ring can enhance inhibitory activity. For instance, studies on morpholine-substituted aromatic sulfonamides have indicated that the presence of a halogen group on the phenyl ring can lead to an increase in inhibitory action against specific cancer cell lines. In one study involving N-{4-[(4-phenyl)sulfonyl]benzoyl}-L-valine derivatives, a chloro-analog was modified by replacing the chlorine with a bromine atom. mdpi.com This change was intended to increase the lipophilic character of the molecule while preserving the electronic withdrawing effects of the halogen. mdpi.com While in this specific series the increased lipophilicity was potentially detrimental to activity due to lower water solubility, it highlights the strategic role of halogen substitution in tuning the physicochemical properties of the lead compound. mdpi.com The choice between different halogens (e.g., F, Cl, Br) allows for fine-tuning of these properties to achieve an optimal balance for potency and selectivity. SAR studies on 4-anilino-quinazoline derivatives have also shown that substitutions with electron-withdrawing groups, such as chloro, can influence antimigratory effects in cancer cells.
Table 1: Impact of Phenyl Ring Substituents on Biological Activity of N-Aryl Sulfonamide Derivatives Note: This table is a representative summary based on general SAR principles for related sulfonamide compounds, as specific comparative data for a series of N-(4-bromophenyl)morpholine-4-sulfonamide analogs is not publicly available.
| Substituent (R) | General Effect on Potency | Rationale |
|---|---|---|
| H | Baseline Activity | Reference compound |
| 4-Br | Often Potent | Good balance of lipophilicity and electronic properties |
| 4-Cl | Often Potent | Similar to Bromo, slightly less lipophilic |
| 4-F | Variable | Can increase binding affinity via H-bonds, less lipophilic |
| 4-CH3 | Variable | Electron-donating, increases lipophilicity |
| 4-OCH3 | Variable | Strong electron-donating group, can form H-bonds |
Beyond halogens, other substitutions on the phenyl ring provide further insight into the electronic and steric requirements of the target's binding pocket. The introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can significantly alter the electronic density of the aromatic ring and the acidity of the sulfonamide N-H bond, affecting hydrogen bonding capabilities.
Studies on related sulfonamide classes have demonstrated that the nature of these substituents is target-dependent. For example, in one series of quinoxaline (B1680401) sulfonamides, compounds with EDGs like a methoxy (B1213986) group showed greater diuretic activity than those with EWGs like a nitro group. Conversely, other studies have shown that EWGs can enhance antibacterial activity. nih.gov The position of the substituent is also critical; for many bioactive compounds, substitution at the para-position is optimal for activity, while ortho- and meta-substitutions can lead to decreased potency due to steric hindrance or suboptimal electronic influence. chemsociety.org.ng QSAR models developed for various sulfonamide derivatives consistently show that steric, electronic, and hydrogen-bond acceptor properties of the substituents are key contributors to biological activity. mdpi.com
Structural Modifications of the Morpholine (B109124) Ring and its Impact on Activity
The morpholine ring is a "privileged" scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable lipophilic–hydrophilic balance. nih.gov
While the parent compound features an unsubstituted morpholine ring attached to the sulfonyl group, modifications at other positions of this ring can be explored. However, in the N-arylsulfonamide class, the nitrogen of the morpholine is the point of attachment to the sulfonyl group, making N-substitution impossible without fundamentally altering the core structure. Instead, substitutions on the carbon atoms of the morpholine ring are investigated.
In a class of γ-secretase inhibitors, 2,6-disubstituted morpholine N-arylsulfonamides were designed. nih.gov Introducing substituents at the C-2 and C-6 positions of the morpholine ring was a key strategy. This modification, replacing a piperidine (B6355638) core from a previous series with a morpholine core, resulted in compounds with significantly improved metabolic profiles, particularly a reduction in cytochrome P450 3A4 (CYP3A4) liability. nih.gov In a different study on antitumor agents, replacing an N-substituted piperazine (B1678402) fragment with a morpholine ring led to a significant decrease or complete loss of cytotoxic activity, underscoring that the specific nature of the heterocyclic ring is crucial for interaction with the biological target. nih.gov
Modulation of the Sulfonamide Linker and its Role in Pharmacophore Integrity
The sulfonamide (-SO2-N<) linker is a cornerstone of this class of compounds, serving as a stable and synthetically accessible connection between the aryl and morpholine moieties. It is a well-established pharmacophore known to be well-tolerated in humans. nih.gov
The integrity of this linker is vital for bioactivity. The sulfonamide group is a strong hydrogen bond donor (via the N-H, if present) and acceptor (via the sulfonyl oxygens). These oxygens can form crucial electrostatic and noncovalent interactions with residues in a target's active site. nih.gov The geometry of the sulfonamide group, with the sulfur atom at the center of a tetrahedron, rigidly holds the phenyl and morpholine rings in a specific spatial orientation. Any modification that significantly alters this geometry, such as replacing the sulfonamide with a carboxamide or another linker, would drastically change the compound's three-dimensional shape and likely abolish its specific biological activity. Therefore, while modifications to the peripheral rings are a common strategy for optimization, the sulfonamide linker is generally conserved to maintain the core pharmacophore.
Absence of Specific Structure-Activity Models for this compound Derivatives Limits Optimized Bioactivity Analysis
Despite the importance of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies in modern drug discovery, a detailed analysis for the specific optimization of the bioactivity of this compound derivatives is hampered by a lack of publicly available research data.
In the quest to enhance the therapeutic potential of chemical compounds, SAR and QSAR models are indispensable tools. These computational methods provide crucial insights into how the chemical structure of a molecule influences its biological activity. By identifying key structural features and physicochemical properties, researchers can rationally design more potent and selective derivatives. However, for the compound this compound and its direct analogs, specific studies developing such predictive models appear to be limited within the accessible scientific literature.
SAR studies typically involve the synthesis of a series of related compounds and the evaluation of their biological effects. This allows for the qualitative identification of pharmacophoric features—the essential spatial and electronic characteristics required for biological activity. For instance, a hypothetical SAR study on this compound derivatives might explore the impact of substituting the bromo group on the phenyl ring with other halogens or with electron-donating or electron-withdrawing groups. Similarly, modifications to the morpholine ring could be investigated to understand its role in target binding or its influence on pharmacokinetic properties.
QSAR analysis takes this a step further by establishing a mathematical relationship between the chemical structure and biological activity. This is achieved by correlating variations in molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with changes in bioactivity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.
While the broader classes of sulfonamides and morpholine-containing compounds have been the subject of numerous SAR and QSAR investigations for various biological targets, including anticancer and antimicrobial agents, specific models for the this compound scaffold are not readily found. The development of such models would require a dedicated research effort involving the synthesis of a diverse library of derivatives and their systematic biological evaluation. The resulting data would be essential for constructing predictive models to guide the optimization of this particular chemical series for any identified bioactivity. Without such foundational research, a detailed discussion on the development of structure-activity models for the optimized bioactivity of this compound derivatives remains speculative.
Computational Chemistry and Molecular Modeling Approaches for N 4 Bromophenyl Morpholine 4 Sulfonamide Research
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-bromophenyl)morpholine-4-sulfonamide, docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors.
Molecular docking simulations for this compound and related sulfonamide-containing molecules have been employed to predict their interactions with the active sites of various enzymes. mdpi.com For instance, sulfonamides are known inhibitors of carbonic anhydrases, and docking studies can reveal how the this compound might fit into the enzyme's active site. ontosight.ai The morpholine (B109124) and bromophenyl moieties are assessed for their potential to form hydrogen bonds, hydrophobic interactions, and halogen bonds with key amino acid residues.
The predicted binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. Lower binding energies typically suggest a more stable ligand-target complex. Docking studies on similar aryl sulfonamides have shown favorable binding energies when targeting proteins implicated in cancer and microbial infections. qub.ac.ukresearchgate.net
Below is a hypothetical data table illustrating the kind of output generated from molecular docking studies of this compound against various potential targets.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (µM) | Key Interacting Residues (Predicted) |
| Carbonic Anhydrase II | 2AW1 | -8.5 | 0.58 | His94, His96, His119, Thr199, Thr200 |
| BRD4 Bromodomain 1 | 3MXF | -7.9 | 1.2 | Asn140, Tyr97, Pro82 |
| Mcl-1 | 2MHS | -9.2 | 0.15 | Arg263, Met250, Val253 |
Note: This data is illustrative and based on typical results for similar compounds; specific experimental or computational validation for this compound is required.
Docking simulations provide a detailed three-dimensional view of the binding mode of this compound within a target's binding pocket. This allows for the identification of key amino acid residues that are crucial for the interaction. For sulfonamides, the SO2 group often acts as a hydrogen bond acceptor, interacting with backbone or side-chain hydrogens of residues like threonine or serine. chemrxiv.org The nitrogen atom of the sulfonamide can also participate in hydrogen bonding.
The 4-bromophenyl group can engage in several types of interactions. The phenyl ring itself can form π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The bromine atom is capable of forming halogen bonds, which are noncovalent interactions between the halogen and an electron-rich atom like oxygen or nitrogen. The morpholine ring, with its oxygen and nitrogen atoms, can also be involved in hydrogen bonding and hydrophobic interactions. nih.gov
A summary of potential key interactions is presented in the table below:
| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Sulfonamide (SO2) | Hydrogen Bond Acceptor | Thr, Ser, His, Asn, Gln |
| Sulfonamide (NH) | Hydrogen Bond Donor | Asp, Glu, Carbonyl oxygen of backbone |
| 4-Bromophenyl (Phenyl) | π-π Stacking, Hydrophobic | Tyr, Phe, Trp, Leu, Val |
| 4-Bromophenyl (Bromo) | Halogen Bond | Carbonyl oxygen, Asp, Glu, Ser |
| Morpholine (Oxygen) | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |
| Morpholine (Ring) | Hydrophobic Interactions | Ala, Val, Leu, Ile |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a deeper understanding of the intrinsic properties of this compound that govern its reactivity and interactions.
Quantum chemical methods like Density Functional Theory (DFT) are used to analyze the electronic structure of this compound. nih.gov This analysis includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov
A molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. nih.gov Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide and morpholine groups are expected to be regions of high negative potential.
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed using quantum chemical calculations to identify the most stable (lowest energy) conformations. The morpholine ring typically adopts a chair conformation. nih.gov The orientation of the 4-bromophenylsulfonyl group relative to the morpholine ring is a key conformational variable.
By rotating key rotatable bonds and calculating the energy at each step, a potential energy surface or energy landscape can be constructed. This landscape reveals the different stable conformers and the energy barriers between them. Studies on similar benzenesulfonamides have shown that the orientation of the sulfonamide group with respect to the benzene (B151609) ring is a critical conformational feature. mdpi.com
Quantum chemical calculations are also used to determine various molecular descriptors that can be correlated with a molecule's physicochemical properties and biological activity. These descriptors provide quantitative information about the molecule's structure and electronic properties.
A table of commonly calculated molecular descriptors is provided below:
| Molecular Descriptor | Description | Typical Calculated Value Range (for similar molecules) |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2 - 5 Debye |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | 4.0 to 5.5 eV |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 2.5 - 4.0 |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 50 - 70 Ų |
These calculated descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to build mathematical models that relate the chemical structure of a compound to its biological activity. qub.ac.uk
Virtual Screening and De Novo Drug Design Strategies for this compound Analogues
Computational chemistry offers powerful tools for the discovery and design of novel bioactive molecules. For a scaffold such as this compound, virtual screening and de novo drug design represent key strategies for identifying and creating analogues with potentially improved therapeutic properties. These approaches leverage computational power to explore vast chemical spaces, prioritizing molecules for synthesis and experimental testing.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS methods like molecular docking can be employed. This involves computationally placing candidate molecules into the binding site of the target and estimating the binding affinity. For this compound analogues, a library of compounds would be docked against a relevant target, and the results would be ranked based on scoring functions that predict binding energy. This allows for the rapid identification of promising candidates from databases containing millions of compounds.
Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS methods can be utilized. These approaches rely on the knowledge of other molecules that bind to the target of interest. A common LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. nih.gov A pharmacophore model could be developed based on this compound and used to screen libraries for compounds that match these features.
The following table illustrates a hypothetical output from a virtual screening campaign for this compound analogues targeting a specific kinase.
| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Key Interactions Noted |
| ZINC12345678 | -9.8 | 0.92 | H-bond with ASP181, Pi-stacking with PHE165 |
| CHEMBL987654 | -9.5 | 0.88 | H-bond with GLU91, Halogen bond with LYS45 |
| VENDOR-001 | -9.2 | 0.90 | H-bond with ASP181, Hydrophobic interaction |
| ANALOG-S01 | -8.9 | 0.85 | Pi-stacking with PHE165 |
De Novo Drug Design: This computational approach aims to generate entirely new molecular structures with desired properties, rather than simply searching existing libraries. nih.govbirmingham.ac.uk It begins from atomic building blocks or molecular fragments, assembling them within the constraints of a target's binding site (structure-based) or a pharmacophore model (ligand-based). nih.govbirmingham.ac.uk This strategy is particularly useful for exploring novel chemical space and creating patentable entities. Modern de novo design is increasingly influenced by artificial intelligence and machine learning, using methods like recurrent neural networks (RNNs) and generative adversarial networks (GANs) to design novel, synthesizable molecules with optimized properties. nih.gov
A typical workflow for de novo design of this compound analogues might involve the steps outlined in the table below.
| Step | Description | Computational Tools/Methods |
| 1. Target/Ligand Analysis | Define the binding site constraints or build a pharmacophore model based on the this compound scaffold. | Molecular docking software, Pharmacophore modeling software |
| 2. Molecular Construction | Use algorithms to generate new molecular structures fragment by fragment or by growing from a seed structure. | LUDI, SPROUT, Deep learning models (RNNs, GANs) |
| 3. Scoring and Selection | Evaluate the generated molecules based on predicted binding affinity, drug-likeness, and synthetic accessibility. | Scoring functions, ADMET prediction models |
| 4. Optimization | Iteratively modify the most promising generated structures to improve their properties. | Machine learning, Genetic algorithms |
In Silico Toxicity Prediction Methodologies
Before committing resources to the synthesis and in vitro testing of novel compounds, it is crucial to assess their potential for toxicity. In silico toxicology provides a rapid, cost-effective, and ethically sound alternative to preliminary animal testing by using computational models to predict the adverse effects of chemicals. ceon.rs These methods are based on the principle that the toxicological properties of a molecule are related to its structure.
For this compound and its analogues, several in silico methodologies can be applied to predict a range of toxicity endpoints.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that correlate the chemical structure of a substance with a specific endpoint, such as toxicity. nih.gov These models are built from experimental data of a large set of chemicals and can be used to predict the properties of new, untested compounds. For sulfonamides, QSAR models could predict endpoints such as carcinogenicity, mutagenicity, or developmental toxicity. nih.gov
Structural Alerts (SAs): This approach identifies specific molecular substructures or fragments that are known to be associated with toxicity. nih.gov For instance, certain halogenated aromatic rings can be flagged as potential structural alerts for hepatotoxicity or hERG channel inhibition. ceon.rs Software like DEREK (Deductive Estimation of Risk from Existing Knowledge) uses a rule-based system to identify such alerts within a molecule's structure.
Read-Across and Grouping: This method involves assessing the toxicity of a compound by referencing data from structurally similar compounds ("analogues"). The toxicity of this compound could be inferred from the known toxicological profiles of other bromophenyl or morpholine-sulfonamide-containing compounds.
A variety of publicly available and commercial software tools can be used to perform these predictions. Webservers like ProTox-II and AdmetSAR can predict a wide range of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties, including LD50 values, hepatotoxicity, carcinogenicity, and mutagenicity. ceon.rsmdpi.com
The table below presents a hypothetical in silico toxicity profile for this compound generated using such predictive tools.
| Toxicity Endpoint | Predicted Result | Prediction Confidence | Method/Software Used |
| Ames Mutagenicity | Non-mutagen | High | AdmetSAR |
| Carcinogenicity | Non-carcinogen | Moderate | ProTox-II |
| Hepatotoxicity | Probable | High | DILIrank |
| LD50 (rat, oral) | 1850 mg/kg (Class 4) | High | ProTox-II |
| hERG Inhibition | Potential Inhibitor | Moderate | SwissADME |
| Developmental Toxicity | Low Risk | Low | QSAR Model |
These in silico predictions are valuable for prioritizing which analogues of this compound should be synthesized and advanced to more resource-intensive experimental testing, thereby streamlining the drug discovery process.
Future Perspectives and Academic Research Applications
Advancements in Synthetic Methodologies for Structurally Complex Analogues
The generation of novel analogues of N-(4-bromophenyl)morpholine-4-sulfonamide with enhanced complexity and diversity is crucial for exploring their full potential. While traditional synthesis relies on the straightforward reaction between a sulfonyl chloride and an amine, contemporary research is focused on more sophisticated and versatile methods. chemsociety.org.ngontosight.ai
Modern synthetic strategies are moving beyond these classical methods to accommodate a wider range of sensitive functional groups and to enable late-stage diversification of complex molecules. acs.org Key advancements include:
Copper-Catalyzed Sulfonamidation: This approach allows for the direct synthesis of sulfonamides from boronic acids, amines, and an SO₂ surrogate like DABSO (a bis(sulfur dioxide) complex). This method demonstrates broad scope and high functional group tolerance. acs.org
Novel Sulfinylamine Reagents: The development of reagents such as N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) provides a rapid and convenient route to a wide array of medicinally relevant sulfonamides from common organometallic nucleophiles. acs.org
Systematic Chemical Diversity: To create more complex C-functionalized morpholine (B109124) derivatives, concepts like systematic chemical diversity are being employed. nih.gov This involves using enantiomerically pure starting materials, such as amino acids and amino alcohols, to produce collections of substituted morpholines that vary systematically in their regiochemistry and stereochemistry. nih.gov This allows for the creation of building blocks that can be incorporated into library synthesis for fragment-based screening and medicinal chemistry programs. nih.gov
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Classical Sulfonylation | Sulfonyl chloride, Amine, Base | Simplicity, High efficiency for simple substrates chemsociety.org.ng | Requires stable sulfonyl chlorides, Limited functional group tolerance acs.org |
| Copper-Catalyzed Coupling | Boronic acid, Amine, DABSO (SO₂ surrogate), Copper catalyst | Broad substrate scope, High functional group tolerance, Avoids sulfonyl chlorides acs.org | May require specific ligands and reaction conditions |
| Novel Sulfinylamine Reagents | Organometallic nucleophile, t-BuONSO | Rapid access to diverse sulfonamides, Mild reaction conditions acs.org | Dependent on the availability of organometallic precursors |
Exploration of Multi-Target Directed Ligands Based on the this compound Scaffold
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways. nih.gov This has driven a paradigm shift from the "one molecule, one target" approach to the design of Multi-Target Directed Ligands (MTDLs)—single compounds engineered to interact with multiple targets simultaneously. nih.gov The this compound scaffold is an attractive core for MTDL development for several reasons:
The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier penetration. acs.org
The sulfonamide group is a stable and well-tolerated linker that is present in numerous approved drugs. semanticscholar.orgresearchgate.net
The bromophenyl moiety serves as a versatile chemical handle for further functionalization via cross-coupling reactions, allowing for the introduction of other pharmacophores to engage secondary or tertiary biological targets. mdpi.com
Research on related morpholine-based aryl sulfonamides has already identified potent and selective inhibitors for specific targets, suggesting the therapeutic potential of this scaffold. For example, analogues have been developed as isoform-selective inhibitors of the Nav1.7 voltage-gated sodium channel, a key target for pain management. nih.gov Furthermore, the morpholine scaffold has been integral in the design of compounds targeting enzymes relevant to Alzheimer's disease, such as β-Secretase (BACE-1). acs.org
| Potential Target Class | Specific Example | Therapeutic Area | Rationale for Targeting |
|---|---|---|---|
| Ion Channels | Nav1.7 Voltage-Gated Sodium Channel | Pain nih.gov | The morpholine-sulfonamide core has shown inhibitory activity on this target. nih.gov |
| Kinases | PI3K Kinase Family | CNS Disorders, Cancer acs.org | Aryl-morpholine structures are known to interact with the PI3K kinase family. acs.org |
| Proteases | β-Secretase (BACE-1) | Alzheimer's Disease acs.org | Morpholine scaffolds are important for developing BACE-1 inhibitors capable of crossing the blood-brain barrier. acs.org |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors (CB1/CB2) | CNS Disorders, Inflammation acs.org | Morpholine-azaindole structures show selective interaction with cannabinoid receptors. acs.org |
Use of this compound and its Analogues as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function within a complex cellular environment. nih.gov The this compound scaffold can be systematically modified to create powerful chemical probes for elucidating biological pathways.
The conversion of this scaffold into a probe would involve the strategic introduction of specific functional groups:
Affinity/Reporter Tags: The bromophenyl ring is an ideal site for introducing reporter tags (e.g., fluorophores for imaging) or affinity handles (e.g., biotin (B1667282) for pull-down experiments, or alkynes/azides for click chemistry-based proteomics). This would allow for the visualization of the target protein's subcellular localization or its identification from a complex cell lysate.
Photo-affinity Labels: A photo-reactive group could be installed to enable covalent cross-linking to the biological target upon UV irradiation, facilitating unambiguous target identification.
Modulation of Physicochemical Properties: The morpholine ring itself can be used to influence the probe's properties. The basicity of the morpholine nitrogen has been exploited in the design of fluorescent probes that accumulate in acidic organelles like lysosomes, enabling the study of cellular pH dynamics. nih.gov
By creating a library of such probes based on a biologically active this compound analogue, researchers could investigate its mechanism of action, identify on- and off-targets, and map the biological pathways it modulates.
| Modification Site | Functional Group Added | Purpose in Biological Pathway Elucidation |
|---|---|---|
| Bromophenyl Ring | Alkyne or Azide | Enables bio-orthogonal ligation (click chemistry) for target identification via proteomics. |
| Bromophenyl Ring | Fluorophore (e.g., BODIPY) | Allows for fluorescence microscopy to visualize target localization in living cells. |
| Bromophenyl Ring | Biotin | Facilitates affinity purification (pull-down) of the target protein and its binding partners. |
| Morpholine Ring | Coupling to a pH-sensitive dye | Creates a sensor for monitoring pH in specific subcellular compartments like lysosomes. nih.gov |
Development of Novel Research Tools in Chemical Biology and Materials Science
Beyond its potential in drug discovery, the this compound structure offers opportunities for the development of novel research tools in the broader fields of chemical biology and materials science.
In chemical biology , the scaffold can be adapted to create highly specialized tools:
Activity-Based Probes (ABPs): By incorporating a mild electrophile (a "warhead") designed to react with a nucleophilic residue in an enzyme's active site, the scaffold could be converted into an ABP. Such probes covalently label only the catalytically active fraction of an enzyme population, providing a direct readout of enzyme activity rather than just protein abundance.
Fluorescent Sensors: The morpholine moiety is a key component in many fluorescent sensors designed to detect changes in the cellular microenvironment. nih.gov By coupling the this compound scaffold to a fluorophore, it may be possible to create novel sensors where the protonation state of the morpholine nitrogen modulates fluorescence in response to pH, creating tools for non-invasively monitoring pH changes inside living cells. nih.gov
In materials science , the structural features of this compound suggest potential applications:
Crystal Engineering: The defined geometry, rigidity, and presence of hydrogen bond acceptors (sulfonamide oxygens) and a halogen atom (bromine) make this molecule a candidate for building well-ordered crystalline structures through hydrogen and halogen bonding.
Functional Polymers: The bromophenyl group acts as a reactive monomer unit. Through polymerization reactions like Suzuki or Sonogashira coupling, this molecule could be incorporated into novel polymers with specific electronic or self-assembly properties, potentially leading to new functional materials.
Q & A
Q. What are the most efficient synthetic routes for N-(4-bromophenyl)morpholine-4-sulfonamide, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves nucleophilic substitution between 4-bromoaniline and morpholine-4-sulfonyl chloride under basic conditions. Key parameters include:
- Temperature : Reactions often proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).
- Solvent : Dichloromethane or THF is preferred due to their inertness and ability to dissolve intermediates.
- Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts and drive the reaction forward .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Morpholine-4-sulfonyl chloride, DCM, 0°C | 65–70 | 90–95% |
| 2 | Post-reaction purification (column chromatography, hexane:EtOAc) | 85–90 | >99% |
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?
- 1H NMR : Key signals include the morpholine protons (δ 3.6–3.8 ppm, multiplet) and aromatic protons (δ 7.3–7.6 ppm, doublet for bromophenyl).
- 13C NMR : The sulfonamide carbonyl appears at δ 165–170 ppm, while the morpholine carbons resonate at δ 45–55 ppm.
- IR : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
Q. What stability considerations are critical for storing this compound in laboratory settings?
The compound is hygroscopic and prone to decomposition under prolonged exposure to light or moisture. Recommended storage:
- Temperature : –20°C in amber vials.
- Atmosphere : Argon or nitrogen to prevent oxidation.
Stability assays show >95% purity retention after 6 months under these conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic structure and noncovalent interactions of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (DFT-D3) to model van der Waals interactions. Basis sets like 6-311++G(d,p) are suitable for sulfur and bromine atoms.
- Key Findings :
Q. What experimental and computational approaches are used to resolve contradictions in reported binding affinities of this compound to biological targets?
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, ΔS) to validate/reject docking predictions.
- Molecular Dynamics (MD) Simulations : Identify conformational flexibility in the morpholine ring that may lead to false negatives in rigid docking studies.
- Case Study : Discrepancies in IC50 values (e.g., 2.5 μM vs. 8.7 μM) for kinase inhibition were resolved by accounting for solvent-accessible surface area (SASA) in MD trajectories .
Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions compared to other halogenated analogs?
- Suzuki-Miyaura Reactions : The C–Br bond in this compound shows slower oxidative addition to Pd(0) catalysts compared to C–I analogs (TOF: 15 h⁻¹ vs. 45 h⁻¹).
- Mechanistic Insight : Bromine’s lower electronegativity reduces polarization of the C–X bond, requiring higher catalyst loadings (5 mol% Pd(PPh₃)₄ vs. 2 mol% for iodinated analogs) .
Q. What crystallographic techniques are essential for determining the solid-state conformation of this compound?
- Single-Crystal X-ray Diffraction : Heavy-atom (Br) phasing resolves torsional angles between the morpholine and bromophenyl groups.
- Key Parameters :
Methodological Guidelines
- Contradiction Analysis : Use multi-technique validation (e.g., XRD + DFT) to resolve discrepancies in reported data.
- Advanced Instrumentation : Synchrotron XRD and high-field NMR (600 MHz+) are recommended for high-resolution structural studies.
- Data Reproducibility : Publish full synthetic protocols (e.g., solvent ratios, stirring times) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
